molecular formula C21H21ClN4O2 B2982234 (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448133-86-5

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2982234
CAS No.: 1448133-86-5
M. Wt: 396.88
InChI Key: QALOHJUXFSRTBQ-UHFFFAOYSA-N
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Description

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone features a hybrid structure combining imidazole, phenyl, piperidine, and chloropyridine moieties. The imidazole ring is linked via a methylene bridge to a phenyl group, which is further connected to a methanone group. The methanone bridges to a piperidine ring substituted with a 3-chloropyridin-2-yloxy group. The chloropyridine moiety may enhance binding affinity and metabolic stability, similar to trifluoromethyl or methoxy substituents in related compounds [5], [6].

Properties

IUPAC Name

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O2/c22-19-2-1-9-24-20(19)28-18-7-11-26(12-8-18)21(27)17-5-3-16(4-6-17)14-25-13-10-23-15-25/h1-6,9-10,13,15,18H,7-8,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALOHJUXFSRTBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone, also known by its CAS number 1448133-86-5, is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
CAS Number 1448133-86-5
Molecular Formula C21H21ClN4O2
Molecular Weight 396.9 g/mol
SMILES Notation O=C(c1ccc(Cn2ccnc2)cc1)N1CCC(Oc2ncccc2Cl)CC1

The compound exhibits a multifaceted mechanism of action primarily targeting various receptors and enzymes. Its structure suggests potential interactions with:

  • Opioid receptors : Similar compounds have been shown to exhibit anxiolytic and antidepressant properties through selective binding to delta-opioid receptors .
  • Kinase inhibition : The imidazole ring may facilitate interactions with kinases involved in cancer pathways, as seen in related compounds that inhibit IRAK4 with potent selectivity .

Biological Activity

Research indicates that this compound may have significant biological activities, including:

  • Antitumor effects : Preliminary studies suggest that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, potentially through the modulation of the MAPK pathway .
  • Neuropharmacological effects : Similar imidazole-containing compounds have demonstrated anxiolytic effects in animal models, indicating potential for treating anxiety disorders .

In Vitro Studies

In vitro assays have demonstrated that the compound exhibits:

  • Cytotoxicity against cancer cell lines : Studies involving MPM (Malignant Pleural Mesothelioma) cells showed that related compounds could significantly reduce cell viability through ERK pathway inhibition .

In Vivo Studies

Animal studies are crucial for establishing the therapeutic potential of new compounds:

  • Mouse Models : In a xenograft model, combinations of similar compounds showed enhanced tumor suppression compared to monotherapies. This highlights the potential for synergistic effects when used in combination therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences
Compound Name/Structure Key Features Pharmacological Relevance
(4-((1H-Imidazol-1-yl)methyl)phenyl)(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone Imidazole-piperidine-chloropyridine hybrid Hypothesized kinase inhibition or antimicrobial
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine [1] Bipyridine core with methyl-imidazole and phenylenediamine Fluorescent properties; potential agrochemical use
1-[4-(4-Chloro-3-methoxyphenyl)-1-piperazinyl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone [2] Pyrazolo-pyridine and piperazinyl-chlorophenyl groups Unspecified, likely CNS or kinase targeting
BMS-695735 (Benzimidazole-piperidine-pyridine) [4] Benzimidazole-piperidine with fluoropropyl substituent IGF-1R kinase inhibitor; improved ADME properties
EP 1 926 722 B1 Derivatives (Trifluoromethyl-imidazole-benzoimidazole) [5], [6] Trifluoromethyl and benzoimidazole motifs Anticancer agents with enhanced metabolic stability

Key Structural Differences :

  • Core Heterocycles : The target compound uses a simple imidazole, whereas analogues like BMS-695735 employ benzimidazole, which increases aromaticity and binding affinity [4].
  • Substituents : The 3-chloropyridinyl group in the target compound may offer distinct electronic effects compared to trifluoromethyl (EP 1 926 722 B1) or methoxy () groups, influencing solubility and target interactions.
  • Linkers: The methylene bridge in the target compound contrasts with ethanone () or pyrazolo-pyridine () linkers, affecting conformational flexibility.
Pharmacological and ADME Comparisons
  • Kinase Inhibition : BMS-695735 demonstrated potent IGF-1R inhibition (IC₅₀ < 10 nM) with reduced CYP3A4 liability compared to earlier analogues [4]. The target compound’s chloropyridine group may similarly mitigate CYP interactions.
  • Solubility and Lipophilicity: Piperidine-containing compounds (e.g., EP 1 926 722 B1 derivatives) often exhibit moderate logP values (~2.5–3.5), balancing membrane permeability and solubility [5]. The target compound’s methanone group could enhance solubility relative to ethanone-linked analogues.
  • Metabolic Stability : Trifluoromethyl groups in EP 1 926 722 B1 derivatives reduce oxidative metabolism [6]. The 3-chloropyridinyl group in the target compound may similarly resist metabolic degradation.

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